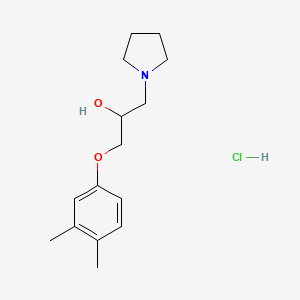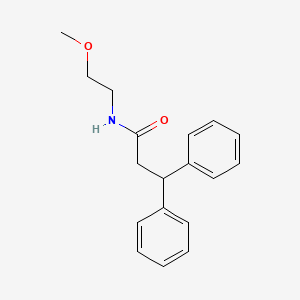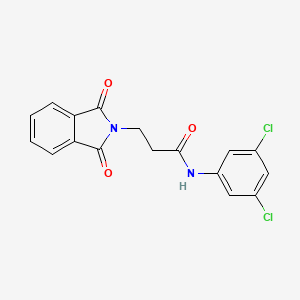
1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and peripheral tissues. DMPP has been shown to have a wide range of biochemical and physiological effects, and has been used in various experimental settings to investigate the role of α7 nAChRs in health and disease.
作用机制
1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a potent and selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the CNS and peripheral tissues. Activation of α7 nAChRs by this compound leads to the influx of calcium ions into cells, which can activate various intracellular signaling pathways and modulate neuronal excitability and synaptic plasticity. The precise mechanisms by which this compound exerts its effects are still being investigated, but it is thought to modulate the activity of various neurotransmitters and neuromodulators, including acetylcholine, glutamate, and dopamine.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, which are mediated by its actions on α7 nAChRs. These effects include enhanced cognitive function and memory, anti-inflammatory and neuroprotective effects, and modulation of neuronal excitability and synaptic plasticity. This compound has also been shown to have analgesic effects, and has been investigated as a potential treatment for chronic pain.
实验室实验的优点和局限性
One of the main advantages of using 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments is its high potency and selectivity for α7 nAChRs, which allows for precise and specific modulation of these receptors. This compound is also relatively easy to synthesize and has a long shelf-life, making it a convenient tool for experimental use. However, one limitation of using this compound is its potential for off-target effects, particularly at high concentrations. Careful dose-response studies are necessary to ensure that the effects observed are specific to α7 nAChRs and not due to non-specific effects.
未来方向
There are several future directions for research on 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride and α7 nAChRs. One area of interest is the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the role of α7 nAChRs in pain processing and the potential for this compound as a treatment for chronic pain. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound modulates neuronal activity and synaptic plasticity, and to identify potential off-target effects and limitations of its use in experimental settings.
合成方法
The synthesis of 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves several steps, including the reaction of 3,4-dimethylphenol with propylene oxide to form 1-(3,4-dimethylphenoxy)-2-propanol, which is then reacted with pyrrolidine to form 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of this compound.
科学研究应用
1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been widely used in scientific research to investigate the role of α7 nAChRs in various physiological and pathological processes. For example, this compound has been shown to enhance cognitive function and memory in animal models, and has been proposed as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease. This compound has also been shown to have anti-inflammatory and neuroprotective effects, and has been investigated as a potential treatment for inflammatory diseases and neurological disorders such as multiple sclerosis and Parkinson's disease.
属性
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12-5-6-15(9-13(12)2)18-11-14(17)10-16-7-3-4-8-16;/h5-6,9,14,17H,3-4,7-8,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCNMXJFLOOFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![5-[(sec-butylamino)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181162.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5181173.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5181178.png)
![2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5181180.png)
![3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)
![4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5181190.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5181194.png)

![2-(2-furyl)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5181221.png)
![1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5181234.png)
